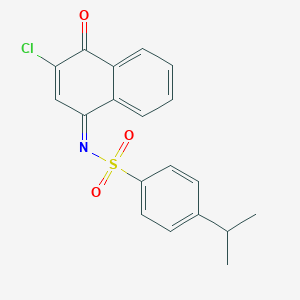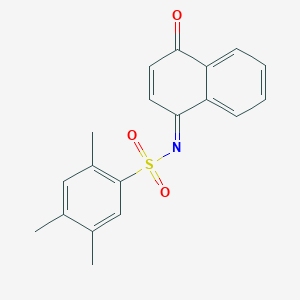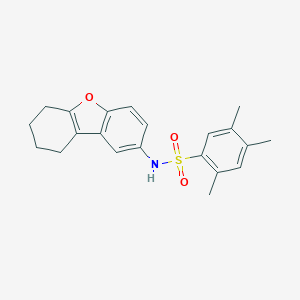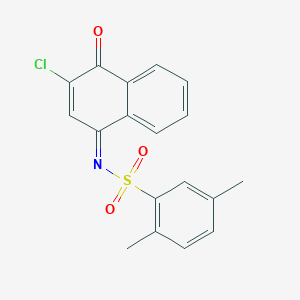
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CAY10505 belongs to the class of small molecules that can selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves the selective inhibition of certain enzymes, such as AKR1C3, by binding to their active sites. This leads to a decrease in the activity of these enzymes, which in turn affects various cellular processes, such as cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis, as mentioned above. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of other enzymes, such as 5α-reductase, which is involved in the synthesis of dihydrotestosterone, a hormone that plays a role in the development of prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have high selectivity for certain enzymes, making it a useful tool for studying their biological functions. One limitation of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, including the development of more potent and selective inhibitors of AKR1C3 and other enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in cancer and other diseases. Finally, the use of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in combination with other drugs or therapies should be explored, as it may enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves several steps, including the condensation of 3-chloro-4-hydroxy-1-naphthaldehyde with 4-isopropylbenzenesulfonamide, followed by the addition of a base to form the final product. The yield of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been studied extensively in the field of cancer research, as it has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival. For example, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of the enzyme AKR1C3, which is overexpressed in several types of cancer, including prostate, breast, and lung cancer. Inhibition of AKR1C3 by N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to reduce cancer cell proliferation and induce apoptosis.
Propiedades
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12H,1-2H3/b21-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXZHXLRZYXBX-UZYVYHOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)



![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)

![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)